molecular formula C23H26FN3O2 B2829444 (4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone CAS No. 1210662-14-8

(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2829444
CAS No.: 1210662-14-8
M. Wt: 395.478
InChI Key: HZBHKRUKNGIISR-UHFFFAOYSA-N
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Description

The compound (4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Dimethylaminobenzoyl Intermediate

      Starting Material: 3-(Dimethylamino)benzoic acid.

      Reaction: The acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

      Conditions: Reflux in an inert atmosphere.

  • Piperazine Coupling

      Intermediate: The acid chloride is then reacted with piperazine.

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize the hydrochloric acid formed.

  • Cyclopropyl Ketone Formation

      Starting Material: 4-Fluorophenylcyclopropane.

      Reaction: The cyclopropane is converted to its corresponding ketone using an oxidizing agent such as potassium permanganate (KMnO₄).

      Conditions: The reaction is performed under controlled temperature to avoid over-oxidation.

  • Final Coupling

      Intermediate: The piperazinyl intermediate is coupled with the cyclopropyl ketone.

      Conditions: This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.

      Products: Conversion of cyclopropyl groups to ketones or carboxylic acids.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

      Conditions: Conducted in anhydrous conditions to prevent hydrolysis.

      Products: Reduction of ketones to alcohols.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS).

      Conditions: Typically performed in the presence of light or heat.

      Products: Halogenated derivatives.

Common Reagents and Conditions

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Bases: Triethylamine (TEA), sodium hydroxide (NaOH).

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential pharmacological activities.

Biology

    Biological Probes: Employed in the study of receptor-ligand interactions due to its structural complexity.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.

Industry

    Pharmaceutical Manufacturing: Utilized in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as neurotransmitter receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The fluorophenyl group enhances binding affinity and specificity, while the cyclopropyl group may influence the compound’s metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-chlorophenyl)cyclopropyl)methanone: Similar structure with a chlorine atom instead of fluorine.

    (4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-methylphenyl)cyclopropyl)methanone: Contains a methyl group instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom enhances the compound’s lipophilicity and metabolic stability compared to its analogs.

    Cyclopropyl Group: Provides rigidity to the molecular structure, potentially improving receptor binding affinity.

(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone , from its synthesis to its applications and unique properties

Properties

IUPAC Name

[4-[3-(dimethylamino)benzoyl]piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c1-25(2)19-5-3-4-17(14-19)22(28)26-10-12-27(13-11-26)23(29)21-15-20(21)16-6-8-18(24)9-7-16/h3-9,14,20-21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBHKRUKNGIISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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